2-Methyl-2-(2-nitrophenyl)propanoic acid
CAS No.: 126802-52-6
Cat. No.: VC21290216
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126802-52-6 |
---|---|
Molecular Formula | C10H11NO4 |
Molecular Weight | 209.2 g/mol |
IUPAC Name | 2-methyl-2-(2-nitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C10H11NO4/c1-10(2,9(12)13)7-5-3-4-6-8(7)11(14)15/h3-6H,1-2H3,(H,12,13) |
Standard InChI Key | MBYUEHBQZXQBKX-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Introduction
Structural Information and Chemical Properties
Molecular Structure
2-Methyl-2-(2-nitrophenyl)propanoic acid consists of a propanoic acid backbone with two methyl groups and a 2-nitrophenyl substituent all attached to the α-carbon. The nitro group is positioned at the ortho position on the phenyl ring. The specific arrangement of these functional groups contributes to the compound's unique chemical behavior and reactivity patterns.
The chemical formula of this compound is C₁₀H₁₁NO₄, indicating its composition of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structural arrangement can be represented by several chemical identifiers as shown below:
Identifier Type | Value |
---|---|
IUPAC Name | 2-methyl-2-(2-nitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C10H11NO4/c1-10(2,9(12)13)7-5-3-4-6-8(7)11(14)15/h3-6H,1-2H3,(H,12,13) |
InChI Key | MBYUEHBQZXQBKX-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=CC=C1N+[O-])C(=O)O |
Physical and Chemical Properties
The physical and chemical properties of 2-methyl-2-(2-nitrophenyl)propanoic acid are summarized in the table below:
Property | Value |
---|---|
Molecular Weight | 209.2 g/mol |
Physical Appearance | Powder |
Boiling Point | 363.1°C at 760 mmHg |
Density | 1.286 g/cm³ |
Recommended Storage Temperature | Room Temperature |
These properties influence the compound's behavior in various chemical reactions and its potential applications .
Identification and Registry Data
For regulatory, safety, and research purposes, 2-methyl-2-(2-nitrophenyl)propanoic acid is associated with various identification numbers and registry data as shown in the following table:
Identifier | Value |
---|---|
CAS Registry Number | 126802-52-6 |
MDL Number | MFCD11036963 |
PubChem CID | 595844 |
European Community (EC) Number | 818-968-5 |
DSSTox Substance ID | DTXSID70344307 |
These identifiers facilitate accurate referencing and tracking of the compound across various chemical databases and regulatory frameworks .
Category | Information |
---|---|
Hazard Statements | H302 (Harmful if swallowed) |
H315 (Causes skin irritation) | |
H319 (Causes serious eye irritation) | |
H335 (May cause respiratory irritation) | |
Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
The precautionary statements indicate that appropriate protective measures should be taken when handling this compound, including avoiding breathing dust/fumes, using personal protective equipment, and ensuring proper ventilation in the workspace .
Chemical Reactivity and Functional Group Analysis
Carboxylic Acid Group Reactivity
As a carboxylic acid, 2-methyl-2-(2-nitrophenyl)propanoic acid can undergo several characteristic reactions:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents
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Salt formation: Reaction with bases to form carboxylate salts
The quaternary α-carbon (with two methyl groups and a 2-nitrophenyl substituent) creates steric hindrance that may affect the reactivity of the carboxylic acid group.
Nitro Group Reactivity
The nitro group (-NO₂) attached to the phenyl ring can be involved in several types of reactions:
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Reduction: Conversion to amino group (-NH₂) using various reducing agents
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Nucleophilic aromatic substitution: Enhanced by the electron-withdrawing effect of the nitro group
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Coordination chemistry: Interaction with metal ions through the oxygen atoms of the nitro group
The ortho position of the nitro group relative to the propanoic acid side chain may influence these reactions through steric or electronic effects.
Spectroscopic Characteristics
The expected spectroscopic characteristics of 2-methyl-2-(2-nitrophenyl)propanoic acid would include:
Infrared Spectroscopy
Key absorption bands would likely include:
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O-H stretching (carboxylic acid): 3300-2500 cm⁻¹ (broad)
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C=O stretching (carboxylic acid): 1700-1725 cm⁻¹
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N-O stretching (nitro group): 1530-1550 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric)
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C-H stretching (methyl groups): 2950-3000 cm⁻¹
Nuclear Magnetic Resonance (NMR)
In ¹H NMR spectroscopy, characteristic signals would include:
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Carboxylic acid proton: δ 10-13 ppm (singlet, broad)
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Aromatic protons: δ 7-8.5 ppm (complex pattern)
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Methyl protons: δ 1.5-2.0 ppm (singlet)
In ¹³C NMR spectroscopy, key signals would include:
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Carboxylic acid carbon: δ 175-185 ppm
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Aromatic carbons: δ 120-150 ppm
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Quaternary carbon: δ 45-50 ppm
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Methyl carbons: δ 20-30 ppm
Synthesis Methods
The synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid can be achieved through several potential routes, including:
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Alkylation of 2-nitrophenylacetic acid with methyl iodide in the presence of a strong base
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Hydrolysis of the corresponding ester (methyl 2-methyl-2-(2-nitrophenyl)propanoate)
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Oxidation of the corresponding primary alcohol or aldehyde derivatives
Each synthetic route offers different advantages in terms of yield, selectivity, and scalability, depending on the specific requirements of the application.
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